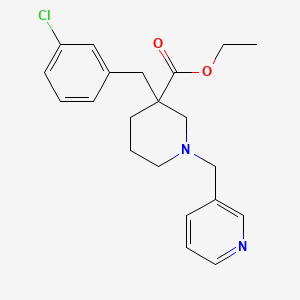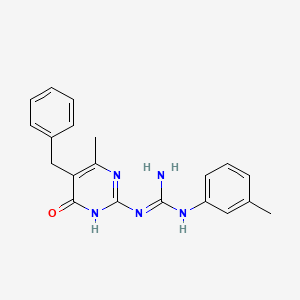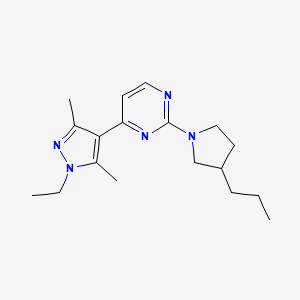
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. It has been used in medical research as a tool for studying the opioid receptor system and its effects on the body.
作用機序
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide acts as a mu-opioid receptor agonist, which means it binds to and activates the mu-opioid receptor. This leads to the release of neurotransmitters such as dopamine, which produces the euphoric effects associated with opioids. This compound also inhibits the release of neurotransmitters that are responsible for pain signaling, which produces the analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce similar effects to other opioids, including analgesia, euphoria, sedation, and respiratory depression. It has also been shown to produce side effects such as nausea, vomiting, and constipation. This compound has a rapid onset of action and a short duration of action, which makes it useful for studying the opioid receptor system in animal models.
実験室実験の利点と制限
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor, which makes it useful for studying the effects of opioids on the body. It also has a rapid onset of action and a short duration of action, which makes it useful for studying the acute effects of opioids. However, this compound has several limitations for use in lab experiments. It has a high potential for abuse and addiction, which makes it difficult to use in human studies. It also produces side effects such as respiratory depression, which can be dangerous in high doses.
将来の方向性
There are several future directions for research on N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide. One area of research is the development of new opioid drugs that have fewer side effects and a lower potential for abuse and addiction. Another area of research is the development of new treatments for opioid addiction and overdose. Finally, there is a need for more research on the long-term effects of opioids on the body, including their effects on the immune system, cardiovascular system, and brain function.
Conclusion:
This compound is a synthetic opioid drug that has been used in medical research to study the opioid receptor system and its effects on the body. It has a high affinity for the mu-opioid receptor and produces similar effects to other opioids, including analgesia, euphoria, sedation, and respiratory depression. This compound has several advantages for use in lab experiments, including its rapid onset of action and short duration of action. However, it also has several limitations, including its high potential for abuse and addiction and its side effects. There are several future directions for research on this compound, including the development of new opioid drugs, new treatments for addiction and overdose, and more research on the long-term effects of opioids on the body.
合成法
The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 3,5-dimethoxyphenylacetonitrile with 3-methylbenzaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then converted to the carboxamide form using pyrrolidine and acetic anhydride. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been used in medical research to study the opioid receptor system and its effects on the body. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. This compound has also been used to study the effects of opioids on respiratory depression, addiction, and tolerance.
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-6-4-7-15(10-14)19-8-5-9-22(19)20(23)21-16-11-17(24-2)13-18(12-16)25-3/h4,6-7,10-13,19H,5,8-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMYFVMWMQREMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-hydroxy-3-phenylpropyl)-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6082021.png)
![2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]acetamide](/img/structure/B6082029.png)


![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6082047.png)
![{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride](/img/structure/B6082049.png)


![3-(3-chlorophenyl)-N-({1-[3-(3-chlorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B6082069.png)
![3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6082073.png)
![diethyl [(2-acetylhydrazino)(amino)methylene]malonate](/img/structure/B6082087.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6082090.png)
![1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6082112.png)
![2-[3-(benzylthio)-1H-1,2,4-triazol-5-yl]-8-cyclopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6082114.png)